molecular formula C14H22N4 B15112419 2-Cyclopropyl-5-ethyl-4-methyl-6-(piperazin-1-yl)pyrimidine

2-Cyclopropyl-5-ethyl-4-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B15112419
M. Wt: 246.35 g/mol
InChI Key: ASKGKHRGRMCQJA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-ethyl-4-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, ethyl, and methyl groups, as well as a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-ethyl-4-methyl-6-(piperazin-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-ethyl-4-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropyl-5-ethyl-4-methyl-6-(piperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-ethyl-4-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-5-ethyl-4-methyl-6-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of cyclopropyl, ethyl, and methyl groups, along with the piperazine moiety, makes it a versatile compound for various applications in medicinal chemistry .

Properties

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

2-cyclopropyl-5-ethyl-4-methyl-6-piperazin-1-ylpyrimidine

InChI

InChI=1S/C14H22N4/c1-3-12-10(2)16-13(11-4-5-11)17-14(12)18-8-6-15-7-9-18/h11,15H,3-9H2,1-2H3

InChI Key

ASKGKHRGRMCQJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1N2CCNCC2)C3CC3)C

Origin of Product

United States

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